molecular formula C22H28NOP B1149218 Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- CAS No. 145818-29-7

Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-

Cat. No.: B1149218
CAS No.: 145818-29-7
M. Wt: 353.4 g/mol
InChI Key: YUFICFYMFGQYMU-SFHVURJKSA-N
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Description

Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- is a chiral organophosphorus compound. It features a pyrrolidine ring substituted with a 2,2-dimethyl-1-oxopropyl group and a diphenylphosphinomethyl group. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with pyrrolidine, acetone, and diphenylphosphine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine group can be oxidized to a phosphine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group, with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Phosphine oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

    Ligand in Catalysis: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis due to its chiral nature.

    Organophosphorus Chemistry:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those requiring chiral centers for activity.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The diphenylphosphinomethyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various catalytic cycles. The stereochemistry (2S) is crucial for enantioselective reactions, where the spatial arrangement of atoms influences the outcome of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2R)-: The enantiomer of the compound, differing only in the stereochemistry.

    Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(phenylphosphino)Methyl]-, (2S)-: Similar structure but with a phenylphosphino group instead of a diphenylphosphino group.

Uniqueness

The (2S) configuration and the presence of the diphenylphosphinomethyl group make this compound particularly effective in asymmetric catalysis. Its ability to form stable complexes with transition metals and its chiral nature provide advantages over non-chiral or differently substituted analogs.

This detailed overview covers the essential aspects of Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-, from its synthesis to its applications and unique properties

Properties

CAS No.

145818-29-7

Molecular Formula

C22H28NOP

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(2S)-2-(diphenylphosphanylmethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C22H28NOP/c1-22(2,3)21(24)23-16-10-11-18(23)17-25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1

InChI Key

YUFICFYMFGQYMU-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-

Origin of Product

United States

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